![molecular formula C17H17NO3S B12478514 [(4-{[(4-Methylphenyl)acetyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478514.png)
[(4-{[(4-Methylphenyl)acetyl]amino}phenyl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid is an organic compound that belongs to the class of acetic acid derivatives It is characterized by the presence of a sulfanyl group attached to the acetic acid moiety and an amido group linked to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid typically involves the following steps:
Formation of the Amido Group: The initial step involves the reaction of 4-methylphenylacetic acid with an appropriate amine to form the amido group. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be achieved by reacting the intermediate product with a thiol reagent under basic conditions. Common bases used in this reaction include sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of ({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical factors in the industrial synthesis.
化学反応の分析
Types of Reactions
({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: HNO3, Br2
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine derivative
Substitution: Nitro or halogenated derivatives
科学的研究の応用
({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding mechanisms.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of ({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The amido group can form hydrogen bonds with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for specific proteins.
類似化合物との比較
Similar Compounds
- ({4-[2-(2-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid
- ({4-[2-(4-methylphenyl)acetamido]phenyl}sulfonyl)acetic acid
- ({4-[2-(4-methylphenyl)acetamido]phenyl}thio)acetic acid
Uniqueness
({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid is unique due to the presence of both the sulfanyl and amido groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C17H17NO3S |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2-[4-[[2-(4-methylphenyl)acetyl]amino]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C17H17NO3S/c1-12-2-4-13(5-3-12)10-16(19)18-14-6-8-15(9-7-14)22-11-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
InChIキー |
UGDPQQXYEKUXRO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


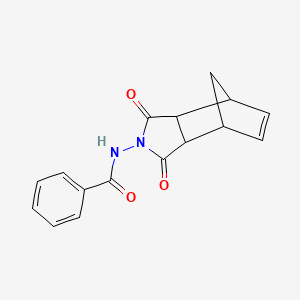
![2-methylbutyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12478437.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B12478441.png)
![6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12478446.png)
![2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B12478459.png)
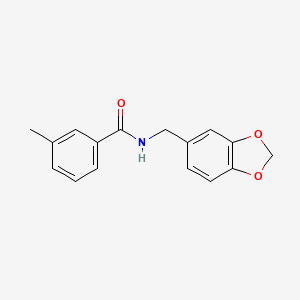
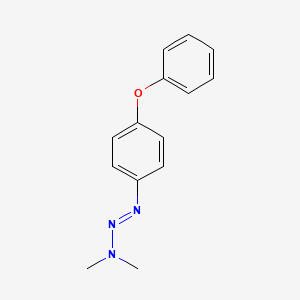
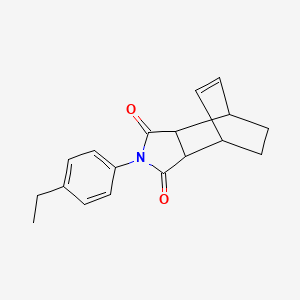
![N-[4-(propan-2-yl)benzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12478471.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12478473.png)
![1-[4-(Benzyloxy)phenoxy]-3-[(2-hydroxyethyl)amino]propan-2-ol](/img/structure/B12478474.png)
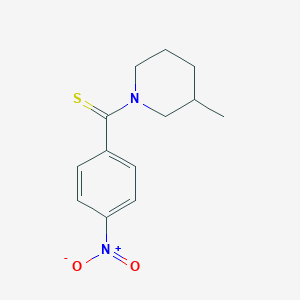
![2-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)quinazolin-4-amine](/img/structure/B12478482.png)
![2,6-Bis[(5-bromo-2-hydroxyphenyl)methyl]-4-methylphenol](/img/structure/B12478487.png)
